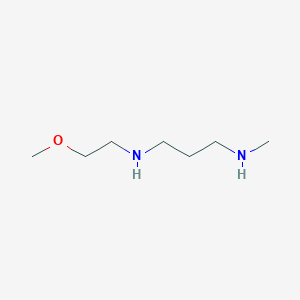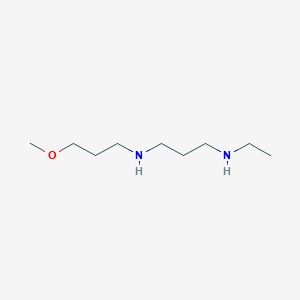![molecular formula C12H16N4 B1385166 N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine CAS No. 933719-82-5](/img/structure/B1385166.png)
N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine
Descripción general
Descripción
N-[2-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethyl]-N-methylamine (BTE) is an organic compound that has recently been studied for its potential use in a variety of scientific applications. BTE is a derivative of 1-benzyl-1H-1,2,3-triazol-4-ylmethylamine (BTMA), which was discovered in the early 2000s and has since become an important research tool for scientists. BTE has been studied for its ability to act as a biological catalyst, its potential use in drug delivery systems, and its ability to act as a neurotransmitter.
Aplicaciones Científicas De Investigación
Antiproliferative Activity in Cancer Research
N-[2-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethyl]-N-methylamine derivatives have shown significant potential in cancer research, particularly as antiproliferative agents. For example, a series of such compounds was synthesized and evaluated for their ability to inhibit cancer cell growth. One compound demonstrated an IC50 of 46 nM against MCF-7 human breast tumor cells. These compounds also inhibited tubulin polymerization and caused G(2)/M-phase arrest in HeLa cells, indicating their potential as antimicrotubule agents similar to clinically useful drugs like paclitaxel and vincristine (Stefely et al., 2010).
Crystal Structure and Chemical Properties
Research has been conducted on the crystal structure and chemical properties of N-[2-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethyl]-N-methylamine derivatives. For instance, studies focused on the crystal packing, molecular electrostatic potential, and frontier molecular orbital analysis to understand the stability and reactivity of these compounds. These insights are crucial for developing new pharmaceuticals and understanding the interaction dynamics of these molecules (Ahmed et al., 2016).
Synthesis and Applications in Material Science
The compound and its derivatives have also found applications in material science. Microwave-assisted synthesis techniques have been employed to create derivatives of N-[2-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethyl]-N-methylamine, which could be used in the development of new materials or as intermediates in chemical syntheses (Seijas et al., 2014).
Ligand Development in Chemistry
Research has explored the use of N-[2-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethyl]-N-methylamine as a ligand for metal complexes. These complexes have been studied for their structural properties and potential applications in catalysis and other areas of chemistry. The unique coordination properties of these ligands make them of interest for the development of new catalytic systems (You & Wei, 2014).
Propiedades
IUPAC Name |
2-(1-benzyltriazol-4-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-13-8-7-12-10-16(15-14-12)9-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZCBYNHKRYENB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CN(N=N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-Amino-2-fluorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385083.png)

![N-(4-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385089.png)







![Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385102.png)
![N-Ethyl-3-[(2-methoxyethyl)amino]propanamide](/img/structure/B1385104.png)

